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IMPERATOXIN-INHIBITOR -

IMPERATOXIN-INHIBITOR

Catalog Number: EVT-242231
CAS Number:
Molecular Formula: Heterodimer composed of a large subunit (104 AA) and a small subunit (27 AA) linked by disulfide bridge
Molecular Weight: 10 KDa
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IMPERATOXIN-INHIBITOR is an inhibitor of Ca2+-release channels from sarcoplasmic reticulum. Polypeptide, from Pandinus imperator scorpion venom. The toxin inhibits, with an apparent K in the nM range, ryanodine binding to the receptor both in cardiac and skeletal muscle, and it inhibits Ca2+ release from skeletal SR vesicles in the presence of micromolar extravesicular [Ca2+].
Overview

Imperatoxin Inhibitor, derived from the venom of the scorpion Pandinus imperator, is a notable peptide that plays a significant role in modulating calcium release in cells. This compound is primarily recognized for its ability to interact with ryanodine receptors, which are crucial for calcium signaling in muscle and nerve cells. The peptide is part of a larger family of scorpion toxins that have been extensively studied for their pharmacological properties and potential therapeutic applications.

Source

Imperatoxin Inhibitor is extracted from the venom of the scorpion Pandinus imperator. This species is known for its rich venom composition, which contains various peptides that can influence ion channels and receptors in target cells. The isolation of Imperatoxin Inhibitor involves purification processes that separate it from other venom components.

Classification

Imperatoxin Inhibitor is classified as a neurotoxin, specifically a peptide toxin. It belongs to the group of scorpion venoms that target ryanodine receptors, which are integral membrane proteins involved in calcium ion release from the sarcoplasmic reticulum.

Synthesis Analysis

Methods

The synthesis of Imperatoxin Inhibitor can be achieved through both natural extraction and chemical synthesis methods. The natural extraction involves isolating the peptide from scorpion venom, while chemical synthesis typically employs solid-phase peptide synthesis techniques.

Technical Details:

  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of amino acids on a solid support, facilitating the creation of complex peptide structures.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly used to purify synthesized peptides, ensuring high purity and yield.
Molecular Structure Analysis

Structure

The molecular structure of Imperatoxin Inhibitor has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The structure reveals a compact arrangement stabilized by disulfide bonds, which are critical for its biological activity.

Data:

  • Molecular Weight: Approximately 15 kDa.
  • Amino Acid Composition: Contains several charged residues that enhance its interaction with ryanodine receptors.
Chemical Reactions Analysis

Reactions

Imperatoxin Inhibitor primarily interacts with ryanodine receptors through specific binding sites, leading to modulation of calcium ion release. The binding process can be influenced by various factors including pH and ionic strength, which affect the conformation and activity of the peptide.

Technical Details:

  • Binding Studies: Experiments often utilize radiolabeled ryanodine to quantify binding affinity and kinetics.
  • Modification Studies: Chemical modifications can be introduced to assess their impact on receptor interaction and biological activity.
Mechanism of Action

Process

The mechanism by which Imperatoxin Inhibitor exerts its effects involves binding to ryanodine receptors, leading to inhibition or modulation of calcium release from the sarcoplasmic reticulum. This interaction alters cellular calcium homeostasis, affecting muscle contraction and neurotransmitter release.

Data:

  • Inhibition Constant (Ki): Studies have reported varying Ki values depending on conditions, indicating the potency of the inhibitor under different experimental setups.
Physical and Chemical Properties Analysis

Physical Properties

Imperatoxin Inhibitor is typically characterized by its solubility in aqueous solutions and stability under physiological conditions. Its structural integrity is maintained through disulfide linkages, which are resistant to denaturation.

Chemical Properties

  • pH Stability: The peptide exhibits stability across a physiological pH range.
  • Thermal Stability: Studies suggest that it retains activity at elevated temperatures but may undergo denaturation at extreme conditions.

Relevant Data or Analyses:

  • Spectroscopic Analysis: Techniques such as circular dichroism (CD) spectroscopy are employed to study its secondary structure and conformational changes upon binding to receptors.
Applications

Scientific Uses

Imperatoxin Inhibitor has several applications in scientific research, particularly in pharmacology and toxicology. Its ability to modulate calcium signaling makes it a valuable tool for studying cellular processes related to muscle contraction and neurotransmission.

  • Research Tool: Used in studies investigating ryanodine receptor function and calcium signaling pathways.
  • Potential Therapeutic Applications: Insights gained from Imperatoxin Inhibitor may lead to the development of novel drugs targeting calcium dysregulation in various diseases.
Molecular Characterization of Imperatoxin-Inhibitor (IpTxi)

Biosynthesis and Post-Translational Modifications

Imperatoxin-Inhibitor (IpTxi) is synthesized within the venom glands of the African scorpion Pandinus imperator as a single precursor protein encoded by a continuous mRNA transcript. Post-translational processing involves the proteolytic cleavage of a basic pentapeptide spacer, resulting in the formation of two mature polypeptide subunits. This cleavage event is essential for the functional maturation of the toxin, enabling the heterodimeric assembly that characterizes the active molecule. The large catalytic subunit subsequently undergoes additional folding stabilized by four disulfide bonds, while the small subunit lacks enzymatic activity but plays a crucial structural role in the complex [3] [6] [8].

A critical post-translational feature is the establishment of a single disulfide bridge (Cys10-Cys24 in the large subunit; notation varies) covalently linking the large and small subunits. This intermolecular bond is indispensable for maintaining the structural integrity of the heterodimer and facilitating its phospholipase A₂ (PLA₂) activity. Experimental studies confirm that chemical reduction of this disulfide bridge abolishes IpTxi's capacity to inhibit ryanodine receptors (RyRs), underscoring the functional significance of this post-translational linkage [3] [6].

Table 1: Key Biosynthetic and Post-Translational Features of IpTxi

FeatureDescriptionFunctional Consequence
Precursor FormSingle polypeptide chain (pre-propeptide)Requires proteolytic processing for activation
Cleavage SiteBasic pentapeptide spacerGenerates large (104 aa) and small (27 aa) subunits
Inter-subunit BondSingle disulfide bridgeEssential for heterodimer stability and activity
Catalytic MaturationFolding and disulfide bond formation within PLA₂ subunit (Cys10-Cys24, Cys17-Cys30, Cys23-Cys39)Confers PLA₂ enzymatic activity and substrate binding capability

Subunit Architecture and Heterodimeric Assembly

IpTxi exhibits a heterodimeric quaternary structure composed of two functionally distinct subunits:

  • Large Subunit (PLA₂; 104 amino acids; ~12 kDa): This subunit belongs to the phospholipase A₂ superfamily (Group III) and possesses a conserved catalytic triad (His-Asp dyad) essential for hydrolyzing the sn-2 acyl ester bond of glycerophospholipids. Its structure is stabilized by three intra-chain disulfide bonds (Cys17-Cys30, Cys23-Cys39, and Cys10-Cys24 in mature numbering), forming a rigid scaffold for the active site. The enzymatic activity is specifically inhibited by p-bromophenacyl bromide (pBPB), which alkylates a critical histidine residue within the catalytic pocket [3] [6] [8].

  • Small Subunit (α-helical; 27 amino acids; ~3 kDa): Lacking significant sequence homology to known protein families (including Kunitz protease inhibitors), this subunit adopts a predominantly α-helical conformation. It is devoid of intrinsic enzymatic or receptor-inhibitory activity. Its primary role is structural: it anchors the complex via the intermolecular disulfide bond (to Cys24 of the large subunit) and potentially facilitates membrane association or positioning of the catalytic subunit near its lipid substrates. Synthetic peptides mimicking the small subunit sequence fail to inhibit RyR channels, confirming its supportive rather than direct inhibitory role [2] [3] [6].

Functional interdependence between the subunits is absolute. The isolated large subunit exhibits PLA₂ activity in vitro but cannot inhibit RyR channels effectively in physiological contexts. Inhibition of RyR by the intact heterodimer is critically dependent on the PLA₂-generated lipid products (lysophospholipids and free fatty acids), not a direct protein-protein interaction between IpTxi and the channel. This mechanism is evidenced by the abrogation of RyR inhibition upon pBPB treatment or deletion of the small subunit, which likely disrupts membrane targeting or efficient lipid product delivery [3] [6] [8].

Table 2: Structural and Functional Characteristics of IpTxi Subunits

SubunitAmino Acid LengthMolecular WeightKey Structural FeaturesPrimary Function
Large (PLA₂)104 residues~12 kDaCatalytic His-Asp dyad; 3 intra-chain disulfide bonds; Group III PLA₂ foldHydrolysis of phospholipids in SR membrane; Generation of lipid second messengers
Small27 residues~3 kDaα-helical; No homology to known folds; Site for inter-chain disulfide bondStructural stabilization of heterodimer; Potential membrane association anchor
Heterodimer131 residues total~15 kDaSingle inter-subunit disulfide bond (CysL-CysS)Targets SR membrane; PLA₂ activity generates RyR-inhibiting lipid mediators

Figure 1: Heterodimeric Assembly of IpTxi. Schematic representation showing the large PLA₂ subunit (blue) with its catalytic site (red) and intra-chain disulfide bonds (yellow lines). The small subunit (green) is linked via a single inter-chain disulfide bond (yellow line). Phospholipid substrates (orange) are hydrolyzed by the PLA₂ subunit at the sn-2 position.

Phylogenetic Relationship to Scorpion Venom PLA₂ Homologs

IpTxi's large subunit shares significant phylogenetic kinship with PLA₂ enzymes found in the venoms of other scorpion species, as well as convergent evolution with PLA₂s from distantly related taxa. Sequence alignment and BLASTp analysis reveal approximately 60% amino acid identity with putative calcium-active toxins like Tx758 (Buthus occitanus israelis), BmCa1 (Mesobuthus martensii), and Peptide-1 (Mesobuthus eupeus) [10]. Crucially, it demonstrates higher sequence homology (40-50%) and structural conservation (retention of the Group III PLA₂ fold and catalytic residues) with bee (Apis mellifera) and lizard (Heloderma horridum) venom PLA₂s than with the calcine family of scorpion RyR-targeting peptides (e.g., Imperatoxin-A, Maurocalcin, Opicalcins; <40% identity) [3] [6] [10].

This phylogenetic placement categorizes IpTxi within a distinct functional class of scorpion venom PLA₂s characterized by:

  • Heterodimeric Structure: Similar to β-bungarotoxins from snake venoms, IpTxi is one of the few known scorpion venom components adopting a heterodimeric structure where one subunit confers enzymatic (PLA₂) activity.
  • Intracellular Target Specificity: Unlike neurotoxic PLA₂s targeting neuronal membranes, IpTxi-generated lipid products act intracellularly on RyRs.
  • Conserved Catalytic Machinery: The catalytic histidine and aspartate residues, calcium-binding loop, and disulfide bond patterns defining PLA₂ activity are highly conserved across these scorpion, bee, and lizard venom enzymes, indicating a common ancestral enzyme scaffold adapted for different toxicological functions [3] [6] [10].

Table 3: Phylogenetic Comparison of IpTxi PLA₂ Subunit with Homologs

SpeciesToxin/EnzymeSequence Identity to IpTxi PLA₂Biological RoleKey Structural Similarities
Pandinus imperator (Scorpion)IpTxi (This review)100%RyR inhibition via phospholipid hydrolysisCatalytic triad; Group III fold; 3 conserved disulfides
Buthus occitanus israelis (Scorpion)Tx758~60%Putative Ca²⁺ channel activity (uncharacterized)High conservation around catalytic site and disulfides
Mesobuthus martensii (Scorpion)BmCa1~60%Putative Ca²⁺ channel activity (uncharacterized)High conservation around catalytic site and disulfides
Apis mellifera (Honey Bee)Venom PLA₂~40-50%Membrane disruption, pain, inflammation, potential neurotoxicityGroup III PLA₂; Conserved catalytic His-Asp dyad; Similar disulfides
Heloderma horridum (Beaded Lizard)Venom PLA₂~40-50%Tissue damage, inflammation, contributes to prey subjugationGroup III PLA₂; Conserved catalytic His-Asp dyad; Similar disulfides
Opistophthalmus carinatus (Scorpion)Opicalcin-1<40%RyR modulation (calcine family - direct binding)ICK fold; Disulfide bonds conserved but different pattern

Figure 2: Evolutionary Relationships of Venom PLA₂ Enzymes. Simplified cladogram illustrating the phylogenetic position of IpTxi's PLA₂ subunit relative to other venom PLA₂s. IpTxi clusters with other scorpion Group III PLA₂s (Tx758, BmCa1, Peptide-1) and shows divergence from the calcine family (Imperatoxin-A, Maurocalcin, Opicalcin). It shares a deeper evolutionary node with Group III PLA₂s from bee and lizard venoms, reflecting conservation of the core enzymatic fold and mechanism.

The divergence from the calcine family (e.g., Imperatoxin-A, which is also from P. imperator but acts as a direct RyR agonist) underscores a fundamental mechanistic difference. While calcines directly bind RyR to modulate channel gating, IpTxi exerts its inhibitory effect indirectly via enzymatic generation of bioactive lipids. This phylogenetic and functional distinction highlights the evolutionary versatility of scorpion venom in deploying both direct protein-protein interactions and indirect enzymatic mechanisms to target intracellular calcium release channels [1] [3] [5].

Properties

Product Name

IMPERATOXIN-INHIBITOR

Molecular Formula

Heterodimer composed of a large subunit (104 AA) and a small subunit (27 AA) linked by disulfide bridge

Molecular Weight

10 KDa

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